2-(5-Hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid
Description
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-(5-hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid |
InChI |
InChI=1S/C11H12O3/c12-10-2-1-8-3-7(5-11(13)14)4-9(8)6-10/h1-2,6-7,12H,3-5H2,(H,13,14) |
InChI Key |
YNJHKJIKJURZAH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyanohydrin Formation
5-Methoxy-2-indanone undergoes cyanohydrin formation using trimethylsilylcyanide (TMSCN) and a Lewis acid catalyst (e.g., boron trifluoride etherate, ZnI₂, or AlCl₃) at 70–120°C. This step introduces a hydroxyl and nitrile group at position 2:
The crude cyanohydrin is used directly without purification, streamlining the process.
Hydrolysis to Carboxylic Acid
The nitrile group is hydrolyzed to carboxylic acid using stannous chloride (SnCl₂) in a mixture of concentrated HCl and glacial acetic acid at 80–110°C:
This step achieves >75% yield in patent EP0275104B1, with the SnCl₂/HCl system preventing side reactions.
Demethylation of Methoxy Group
The final step converts the methoxy group to hydroxyl using hydrobromic acid (HBr, 48%) under reflux (130–145°C):
Critical Considerations :
-
Reaction Time : Prolonged heating (>12 hours) risks decarboxylation.
-
Acid Concentration : Dilute HBr (<33%) results in incomplete demethylation.
Alternative Routes and Modifications
Direct Hydroxylation via Catalytic Annulation
A copper-catalyzed intramolecular annulation, as reported by He et al., offers a pathway to 3-hydroxy-1-indanones. Adapting this method for position 5 hydroxylation would require:
Alkylation-Esterification Sequences
Patent US4843165A describes alkylating 5-hydroxyindene derivatives with chloroethyl ethers. For the target compound:
-
Esterification : Protect the carboxylic acid as a methyl ester using methanol/p-TsOH.
-
Alkylation : React with 2-chloroethyl ether under K₂CO₃ in methyl ethyl ketone.
Analytical and Process Validation
Characterization Data
Yield Optimization
| Step | Yield (%) | Key Parameters |
|---|---|---|
| Cyanohydrin Formation | 85–90 | TMSCN:Indanone (1.2:1), BF₃·OEt₂, 100°C |
| Hydrolysis | 75–80 | SnCl₂ (2 eq), HCl/HOAc (3:1), 90°C |
| Demethylation | 70–75 | HBr (48%), 135°C, 10 hours |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-(5-Hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group or to saturate the double bonds in the indene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-(5-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid, while reduction can produce 2-(5-hydroxy-2,3-dihydro-1H-inden-2-yl)ethanol.
Scientific Research Applications
Biological Activities
1. Antimicrobial Activity
Research has demonstrated that derivatives of 2-(5-Hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid exhibit significant antimicrobial properties. A study highlighted the synthesis of various derivatives and their evaluation against several bacterial strains, including Staphylococcus pneumoniae and Pseudomonas aeruginosa. The results indicated that some derivatives showed high antimicrobial activity, suggesting potential applications in developing new antibiotics or antimicrobial agents .
2. Anti-inflammatory Effects
In addition to antimicrobial properties, compounds similar to this compound have been investigated for their anti-inflammatory effects. Research involving related compounds demonstrated comparable efficacy to established non-steroidal anti-inflammatory drugs (NSAIDs), indicating that this compound could serve as a lead structure for designing new anti-inflammatory agents .
Case Studies
Mechanism of Action
The mechanism of action of 2-(5-Hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The acetic acid moiety can participate in ionic interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the compound’s observed biological activities.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with similar derivatives, focusing on structural variations, pharmacological profiles, and physicochemical properties.
Table 1: Structural Comparison of 2-(5-Hydroxy-2,3-dihydro-1H-inden-2-yl)acetic Acid and Related Compounds
Pharmacological and Toxicological Profiles
Anti-Inflammatory Activity
- Target Compound: Limited direct evidence, but structural analogs like ML3000 (ED₅₀: 17 mg/kg) and (6-chloro-indenyl)acetic acid derivatives (ED₅₀: 6.45 mg/kg) show potent activity in carrageenan-induced paw edema models .
- Mechanism : Unlike indomethacin (a COX inhibitor), these compounds may act via TNF-α-independent pathways, though exact targets remain unclear .
Gastrointestinal Toxicity
- Target Compound: No direct data, but ML3000 and (6-chloro-indenyl)acetic acid exhibit significantly lower ulcerogenicity than indomethacin.
Physicochemical Properties
Biological Activity
2-(5-Hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid, also known by its CAS number 206112-59-6, is a compound that has garnered attention in recent years for its potential biological activities. This article reviews the current literature on the biological activities of this compound, including its antibacterial, antifungal, and antioxidant properties.
- Molecular Formula : C₁₁H₁₂O₃
- Molecular Weight : 192.21 g/mol
- CAS Number : 206112-59-6
Antibacterial Activity
Recent studies have indicated that this compound exhibits significant antibacterial properties.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of various compounds, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Bacillus subtilis | 8 |
The compound showed promising results, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .
Antifungal Activity
In addition to its antibacterial properties, this compound has also been tested for antifungal activity.
Case Study: Antifungal Efficacy
In vitro tests demonstrated that this compound was effective against several fungal strains:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 20 |
| Aspergillus niger | 40 |
These findings suggest that the compound may serve as a potential antifungal agent .
Antioxidant Activity
The antioxidant potential of this compound has also been investigated. Antioxidants are crucial in mitigating oxidative stress and preventing cellular damage.
Research Findings
A study assessed the antioxidant activity using various assays:
| Assay Type | Activity Level |
|---|---|
| DPPH Radical Scavenging | High |
| ABTS Radical Scavenging | Moderate |
The compound demonstrated a high level of radical scavenging activity in the DPPH assay, indicating its potential as an antioxidant agent .
The biological activities of this compound may be attributed to its ability to interact with cellular targets involved in microbial growth and oxidative stress pathways. Molecular docking studies suggest that it may inhibit key enzymes in bacterial metabolism and disrupt fungal cell wall synthesis.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 2-(5-Hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid, and how can purity be optimized?
- Methodological Answer : Multi-step synthesis typically begins with functionalization of the indene core, followed by introduction of the acetic acid moiety. For example, condensation reactions using sodium acetate in acetic acid under reflux (3–5 hours) are common for similar indole derivatives . Purity optimization involves recrystallization (e.g., DMF/acetic acid mixtures) and chromatographic techniques (e.g., reverse-phase HPLC). Intermediate characterization via TLC or LC-MS ensures reaction progression .
Q. What spectroscopic methods are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR : - and -NMR identify substituent positions (e.g., dihydroindenyl protons at δ 2.5–3.5 ppm, hydroxyl protons at δ 5.0–6.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peaks) and detects isotopic analogs (e.g., deuterated derivatives) .
- HPLC : Validates purity (>95%) using C18 columns with UV detection at 254 nm .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (classified as irritant for similar compounds) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Emergency Measures : In case of exposure, rinse eyes with water for 15 minutes and seek medical advice. Store in sealed containers away from ignition sources .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Comparative Assays : Replicate studies using standardized protocols (e.g., fixed cell lines, consistent incubation times) to minimize variability .
- Control Experiments : Include negative controls (e.g., solvent-only) and positive controls (e.g., known receptor agonists) to validate assay sensitivity .
- Meta-Analysis : Cross-reference data with structural analogs (e.g., 5-hydroxyindole-3-acetic acid derivatives) to identify structure-activity trends .
Q. What strategies mitigate instability of this compound under physiological conditions (e.g., pH, temperature)?
- Methodological Answer :
- pH Buffering : Prepare solutions in phosphate-buffered saline (PBS, pH 7.4) to reduce hydrolysis of the acetic acid moiety .
- Lyophilization : Stabilize the compound as a lyophilized powder stored at -20°C, reconstituting in acetonitrile/water mixtures for experiments .
- Degradation Studies : Use accelerated stability testing (40°C/75% RH) with LC-MS monitoring to identify degradation products .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., serotonin transporters) based on indenyl and hydroxyl motifs .
- QSAR Models : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and hydrogen-bonding capacity .
- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent models (e.g., GROMACS) .
Methodological Notes
- Synthesis Optimization : Vary catalysts (e.g., Pd/C for hydrogenation) and reaction times to improve yields .
- Data Validation : Cross-check NMR assignments with deuterated analogs (e.g., 5-hydroxyindole-3-acetic-2,2-d acid) to confirm peak assignments .
- Theoretical Frameworks : Link studies to neurotransmitter pathways (e.g., serotonin metabolism) to contextualize biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
